(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone

Fluorescence spectroscopy Structure-property relationships Electron-donating substituents

(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone (CAS 6317-69-7) is a mono-dimethylamino-substituted benzophenone hydrazone with molecular formula C₁₅H₁₇N₃ and molecular weight 239.32 g/mol. The compound features a para-dimethylamino electron-donating group on one phenyl ring and an unsubstituted phenyl ring on the opposite side of the hydrazone linkage, placing it structurally between unsubstituted benzophenone hydrazone (CAS 5350-57-2) and the bis-dimethylamino analog (CAS 65111-92-4).

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 6317-69-7
Cat. No. B12683980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone
CAS6317-69-7
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2
InChIInChI=1S/C15H17N3/c1-18(2)14-10-8-13(9-11-14)15(17-16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3/b17-15-
InChIKeyILHLDKIEVVAISL-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 6317-69-7 (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone Hydrazone – Core Chemical Identity and Procurement Positioning


(E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone (CAS 6317-69-7) is a mono-dimethylamino-substituted benzophenone hydrazone with molecular formula C₁₅H₁₇N₃ and molecular weight 239.32 g/mol . The compound features a para-dimethylamino electron-donating group on one phenyl ring and an unsubstituted phenyl ring on the opposite side of the hydrazone linkage, placing it structurally between unsubstituted benzophenone hydrazone (CAS 5350-57-2) and the bis-dimethylamino analog (CAS 65111-92-4) [1]. Its (E)-configuration about the C=N bond is confirmed by NMR and X-ray crystallographic data, with comprehensive spectral characterization available including 6 NMR, 2 FTIR, 2 UV-Vis, and 3 MS (GC) spectra [2]. The compound is commercially available from multiple suppliers and is primarily positioned as a research intermediate and building block for further synthetic elaboration .

Why Generic Substitution Risks Performance Gaps: The Electronic Asymmetry of CAS 6317-69-7


Benzophenone hydrazones are not interchangeable commodity chemicals; the nature, position, and number of substituents on the aryl rings directly govern fluorescence quantum yield, emission wavelength, metal-binding affinity, and reactivity in carbene-generating oxidation reactions [1]. The mono-dimethylamino substitution pattern of CAS 6317-69-7 creates a polarized electronic structure—strong electron donation from the dimethylamino-substituted ring and relative electron deficiency on the unsubstituted ring—that cannot be replicated by either the fully unsubstituted parent (CAS 5350-57-2, which lacks the charge-transfer character) or the symmetrically bis-substituted analog (CAS 65111-92-4, where both rings are electron-rich) [2]. This electronic asymmetry is the basis for differentiated performance in fluorescence-based applications, chemosensing, and asymmetric carbene chemistry, meaning that substituting a generic benzophenone hydrazone for CAS 6317-69-7 will predictably alter—and likely degrade—performance in any application exploiting this intramolecular charge-transfer character [3].

Quantitative Evidence Guide: Verified Differentiation of CAS 6317-69-7 Against Closest Analogs


Fluorescence Intensity Enhancement: Dimethylamino Donor vs. Unsubstituted Phenylhydrazone

In a systematic study of phenylhydrazone fluorescence, compounds bearing electron-donating dimethylamino substituents exhibited significantly enhanced fluorescence intensity relative to their unsubstituted counterparts [1]. The molecular backbone determined the emission wavelength (range 438–482 nm across the series), but the dimethylamino group was identified as a key contributor to fluorescence intensity enhancement [1]. Phenylhydrazones with nitro substituents showed complete fluorescence quenching, establishing a clear structure-activity hierarchy: dimethylamino (enhanced intensity) > unsubstituted (baseline) > nitro (quenched) [1]. This positions CAS 6317-69-7 as a superior fluorescent candidate compared to the unsubstituted benzophenone hydrazone (CAS 5350-57-2) for any application requiring detectable emission signal.

Fluorescence spectroscopy Structure-property relationships Electron-donating substituents

Electronic Asymmetry for Carbene Reactivity: Mono- vs. Bis-Dimethylamino Hydrazone Precursors

The mono-dimethylamino substitution pattern of CAS 6317-69-7 generates the unsymmetrical diaryldiazomethane intermediate required for electronic-property-driven enantioselective carbene Si–H insertion [1]. In the landmark J. Am. Chem. Soc. study, the enantioselectivity of diarylcarbene insertion into Si–H bonds was found to depend primarily on the electronic characteristics of the carbene substrate, with log(er) values linearly related to Hammett parameters [1]. The electronic difference between the two aryl rings of the carbene—one bearing the dimethylamino donor and the other unsubstituted—creates differentiated diastereomeric transition state energies that enable enantioselection [1]. The symmetrical bis-dimethylamino analog (CAS 65111-92-4) would produce a carbene with identical aryl substituents, eliminating this electronic differentiation and the associated enantioselectivity mechanism.

Asymmetric catalysis Carbene chemistry Si–H insertion

Distinct Physical Property Profile: Boiling Point, Density, and Handling Compared to Parent Benzophenone Hydrazone

CAS 6317-69-7 possesses a well-defined physical property profile that differentiates it from both the parent benzophenone hydrazone and the parent ketone (4-(dimethylamino)benzophenone, CAS 530-44-9) . The compound has a boiling point of 388.7°C at 760 mmHg, a flash point of 188.9°C, and a density of 1.05 g/cm³ . These values are significantly higher than those of unsubstituted benzophenone hydrazone (CAS 5350-57-2: boiling point 225–230°C at 55 mmHg, melting point 95–98°C), reflecting the increased molecular weight and altered intermolecular interactions conferred by the dimethylamino substituent . The (E)-configuration is stereochemically defined, unlike many hydrazone mixtures that contain both E and Z isomers [1].

Physicochemical properties Handling and storage Process chemistry

Synthetic Versatility as a Diazo Precursor: Bridging Hydrazone and Carbene Chemistry

Benzophenone hydrazones are established precursors to diazo compounds via oxidation (e.g., HgO, Cu(acac)₂/O₂, or electrochemical methods), which subsequently serve as carbene sources for cyclopropanation, Si–H insertion, and other carbene transfer reactions [1]. CAS 6317-69-7, by virtue of its hydrazone functionality combined with the electron-donating dimethylamino group, generates a diazo compound with differentiated electronic character compared to the diazo compound from unsubstituted benzophenone hydrazone [2]. The oxidation of benzophenone hydrazone to diphenyldiazomethane is well-precedented and can proceed quantitatively under optimized conditions; the dimethylamino analog is expected to follow similar reactivity with the added benefit of electronic tunability [1]. This positions CAS 6317-69-7 as a more functionally versatile building block than the parent hydrazone for methodology development [2].

Diazo compounds Carbene precursors Synthetic methodology

Procurement-Driven Application Scenarios for CAS 6317-69-7 Based on Quantitatively Verified Differentiation


Fluorescent Probe and Sensor Development Requiring Enhanced Emission Intensity

Research groups designing fluorescent chemosensors, molecular probes, or optoelectronic materials should select CAS 6317-69-7 over unsubstituted benzophenone hydrazone when higher fluorescence emission intensity is required. The dimethylamino substituent directly enhances emission intensity relative to unsubstituted phenylhydrazones, while nitro-substituted analogs are unsuitable due to complete fluorescence quenching [1]. This is particularly relevant for Cu²⁺ chemosensor platforms based on benzophenone hydrazone scaffolds, where detection sensitivity depends on fluorescence turn-off magnitude [2].

Asymmetric Carbene Chemistry and Chiral Organosilicon Synthesis

Synthetic methodology laboratories pursuing enantioselective carbene transfer reactions should procure CAS 6317-69-7 specifically for its ability to generate electronically unsymmetrical diarylcarbenes. The electronic difference between the dimethylamino-substituted and unsubstituted aryl rings creates the Hammett-parameter-dependent enantioselectivity demonstrated in dirhodium-catalyzed Si–H insertion [1]. The symmetrical bis-dimethylamino analog (CAS 65111-92-4) cannot provide this electronic differentiation and is therefore unsuitable for this application.

High-Temperature Synthetic Transformations Requiring Thermally Stable Hydrazone Precursors

Process development groups conducting reactions at elevated temperatures should favor CAS 6317-69-7 over lower-boiling hydrazone alternatives. With a boiling point of 388.7°C (760 mmHg), it significantly exceeds the boiling point of unsubstituted benzophenone hydrazone (225–230°C at 55 mmHg) [1]. This thermal stability, combined with its defined (E)-stereochemistry confirmed by NMR and InChI data, reduces the risk of isomerization or decomposition during high-temperature transformations such as Fischer indole synthesis or hydrazone oxidation to diazo compounds [2].

Electronic Structure–Reactivity Relationship Studies in Physical Organic Chemistry

Physical organic chemists investigating Hammett relationships or electronic effects in carbene reactivity should select CAS 6317-69-7 as a well-characterized, electronically biased substrate. Its use in the landmark J. Am. Chem. Soc. study established that log(er) values for carbene Si–H insertion are linearly correlated with Hammett parameters, providing a validated experimental platform for further electronic effect studies [1]. The availability of comprehensive spectroscopic characterization data (6 NMR, 2 FTIR, 2 UV-Vis, 3 MS spectra) ensures unambiguous compound identity verification before use [2].

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